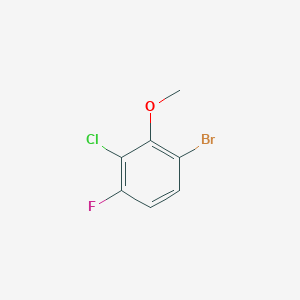

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene is a chemical compound with the molecular formula C7H5BrClFO . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrClFO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, fluorine, and methoxy groups on the benzene ring .Applications De Recherche Scientifique

Photochemistry and Electronic Structures

Studies on the photochemistry of aromatic diazo compounds, including the examination of the electronic structures of substituted benzenediazonium cations, reveal the significant impact of electron-donating and withdrawing groups on the electronic absorption spectra and molecular orbital configurations. The presence of substituents such as fluoro, chloro, bromo, and methoxy groups alters the energy states and contributes to a better understanding of the electronic behavior of complex molecules (Sukigara & Kikuchi, 1967).

Synthetic Chemistry

The chemoselectivity of cobalt-catalyzed carbonylation provides a reliable platform for synthesizing fluorinated benzoic acids, highlighting the importance of halogenated compounds like 1-Bromo-3-chloro-4-fluoro-2-methoxybenzene in creating valuable chemical intermediates. This methodology allows for the preparation of various fluorobenzoic acid derivatives from available raw materials with good yield, demonstrating the compound's role in facilitating versatile synthetic routes (Boyarskiy et al., 2010).

Environmental Science

Research into the origins of halogenated methoxybenzenes in the marine troposphere provides insights into the mixed biogenic and anthropogenic origins of such compounds. Studies focusing on the concentration and distribution patterns of bromochloromethoxybenzenes across different latitudes in the Atlantic Ocean help in understanding the environmental fate and transport of these organohalogens (Führer & Ballschmiter, 1998).

Material Science

In the field of material science, this compound serves as a precursor for developing new materials with potential applications. For instance, its utilization in the synthesis of novel polymeric and oligomeric structures contributes to advancements in electronics, photonics, and energy storage technologies. This includes the development of electrolyte additives for lithium-ion batteries, which enhance the safety and performance of these energy storage devices by providing overcharge protection and improving thermal stability (Zhang, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-3-chloro-4-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLJLXGYRPEQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)

![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2721862.png)

![Ethyl {[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate](/img/structure/B2721864.png)

![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)